2-Iodo-1-methyl-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-methyl-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H6F3I . It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by iodine, methyl, and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene typically involves the iodination of 1-methyl-3-(trifluoromethyl)benzene. One common method is the Sandmeyer reaction, where the diazonium salt of 1-methyl-3-(trifluoromethyl)benzene is treated with potassium iodide. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or alcoholic medium
Reagents: Sodium nitrite, hydrochloric acid, potassium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions
Oxidation: Potassium permanganate, acidic medium
Reduction: Lithium aluminum hydride, ether solvent
Major Products
Nucleophilic Substitution: 2-Hydroxy-1-methyl-3-(trifluoromethyl)benzene
Oxidation: 2-Iodo-1-carboxy-3-(trifluoromethyl)benzene
Reduction: 2-Methyl-3-(trifluoromethyl)benzene
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-methyl-3-(trifluoromethyl)benzene is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: In the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Iodo-3-(trifluoromethyl)benzene
- 1-Iodo-2-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Uniqueness
2-Iodo-1-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C8H6F3I |
---|---|
Molekulargewicht |
286.03 g/mol |
IUPAC-Name |
2-iodo-1-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
JSVUHJYGLCRNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.